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Abstract
4-Iodophenylboronic acid is a versatile synthetic intermediate of significant interest in the fields

of medicinal chemistry, organic synthesis, and materials science. Its utility primarily stems from

its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably

the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct

complex molecular architectures. This technical guide provides a comprehensive overview of

the commercial availability of 4-iodophenylboronic acid, detailed experimental protocols for its

synthesis and purification, and its application in a representative synthetic transformation.

Furthermore, this document outlines a conceptual workflow for its potential application in

activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for enzyme

discovery and inhibitor screening.

Commercial Availability
4-Iodophenylboronic acid is readily available from a multitude of chemical suppliers. The purity

and pricing can vary between vendors and are dependent on the quantity purchased. A

summary of representative commercial sources is provided in Table 1. Researchers are

advised to consult the suppliers' websites for the most current pricing and availability.

Table 1: Commercial Availability of 4-Iodophenylboronic Acid
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Supplier
Product
Number

Purity
Available
Quantities

Price (USD) -
Representative

Sigma-Aldrich 471933 ≥95.0% 5 g, 25 g
$65.50 (5g),

$238.00 (25g)

Thermo Fisher

Scientific
AC359480010 97% 1 g, 5 g, 25 g

$39.50 (1g),

$105.00 (5g)

Chem-Impex 06996 >95% (T)
5 g, 10 g, 25 g,

100 g

$48.00 (5g),

$80.00 (10g)

Boron Molecular BM693 95%
1 g, 5 g, 10 g, 25

g, 100 g

$25.00 (1g),

$85.00 (5g)

TCI America I0830 >98.0% (T) 5 g, 25 g
$88.00 (5g),

$300.00 (25g)

Prices are subject to change and may not reflect current market values. Please verify with the

supplier. (T) indicates purity determined by titration.

Experimental Protocols
Synthesis of 4-Iodophenylboronic Acid from 1,4-
Diiodobenzene
This protocol describes the synthesis of 4-iodophenylboronic acid from 1,4-diiodobenzene via a

lithium-halogen exchange followed by borylation.

Materials:

1,4-Diiodobenzene

Anhydrous diethyl ether (Et₂O)

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

Triisopropyl borate

Hydrochloric acid (HCl), 1 M aqueous solution
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Hexanes

Magnesium sulfate (MgSO₄)

Argon or Nitrogen gas supply

Standard glassware for anhydrous reactions (oven-dried)

Magnetic stirrer and stir bar

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a

thermometer, a rubber septum, and an argon inlet, add 1,4-diiodobenzene (1.0 eq).

Dissolve the 1,4-diiodobenzene in anhydrous diethyl ether.

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (1.0 eq) dropwise via syringe, ensuring the internal temperature

does not exceed -70 °C.

Stir the reaction mixture at -78 °C for 1 hour.

To the resulting solution, add triisopropyl borate (1.1 eq) dropwise, again maintaining a

temperature below -70 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir overnight.

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl.

Continue stirring for 30 minutes.

Transfer the mixture to a separatory funnel and separate the layers.

Extract the aqueous layer with diethyl ether (3 x).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude

product.

Purification by Recrystallization
The crude 4-iodophenylboronic acid can be purified by recrystallization.

Materials:

Crude 4-iodophenylboronic acid

Water or a mixed solvent system (e.g., water/ethanol)

Erlenmeyer flask

Hot plate

Büchner funnel and filter paper

Vacuum flask

Procedure:

Transfer the crude 4-iodophenylboronic acid to an Erlenmeyer flask.

Add a minimal amount of hot water (or the chosen solvent system) to dissolve the solid

completely. The boronic acid is more soluble in hot water than in cold water.

Once dissolved, allow the solution to cool slowly to room temperature.

Further cool the flask in an ice bath to maximize crystal formation.

Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

Wash the crystals with a small amount of cold water.

Dry the purified crystals under vacuum.
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Application in Suzuki-Miyaura Cross-Coupling
4-Iodophenylboronic acid is a common reagent in Suzuki-Miyaura cross-coupling reactions to

form biaryl compounds. The following is a general protocol for the coupling of 4-

iodophenylboronic acid with an aryl bromide.

Materials:

4-Iodophenylboronic acid (1.2 eq)

Aryl bromide (1.0 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, typically 2-3 eq)

Solvent (e.g., 1,4-dioxane, toluene, DMF)

Water

Standard glassware for inert atmosphere reactions

Magnetic stirrer and stir bar

Heating mantle or oil bath

Procedure:

To a round-bottom flask, add the aryl bromide, 4-iodophenylboronic acid, palladium catalyst,

and base.

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

Add the degassed solvent and water (if using a biphasic system).

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the

starting material is consumed (monitor by TLC or LC-MS).

Cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel.

Conceptual Workflow: Application in Activity-Based
Protein Profiling (ABPP)
4-Iodophenylboronic acid can serve as a versatile scaffold for the design of chemical probes for

ABPP. The boronic acid moiety can act as a reversible covalent warhead targeting serine or

threonine residues in enzyme active sites. The iodo- group provides a convenient handle for

further functionalization, such as the introduction of a reporter tag (e.g., a fluorophore or biotin)

via a cross-coupling reaction. The following diagram illustrates a conceptual workflow for the

use of a 4-iodophenylboronic acid-derived probe in a competitive ABPP experiment to identify

enzyme inhibitors.[1][2][3]
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Caption: Conceptual workflow for competitive ABPP using a 4-iodophenylboronic acid-derived

probe.

This workflow enables the identification of small molecules from a library that compete with the

boronic acid probe for binding to the active site of target enzymes, thus identifying potential

inhibitors.[1][2]

Signaling Pathway Visualization: Targeted Covalent
Inhibition
Boronic acids, including derivatives of 4-iodophenylboronic acid, are increasingly explored as

warheads for targeted covalent inhibitors.[4][5] These inhibitors can form a reversible covalent

bond with nucleophilic residues (like serine or threonine) in the active site of a target protein,

leading to potent and prolonged inhibition. The following diagram illustrates the general

principle of targeted covalent inhibition of a protein kinase, a common target in drug discovery.
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Caption: General mechanism of targeted covalent inhibition of a protein kinase by a boronic

acid inhibitor.

This targeted approach can lead to drugs with improved potency and duration of action

compared to non-covalent inhibitors. The versatility of the 4-iodophenylboronic acid scaffold
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allows for its incorporation into various molecular designs to achieve selectivity for different

protein targets.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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